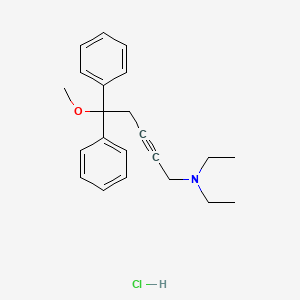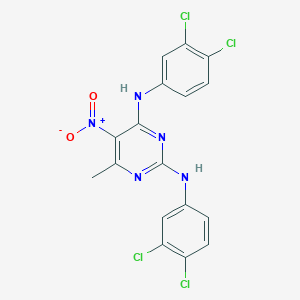![molecular formula C21H16N2O5 B5139955 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide, commonly known as MN-64, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
MN-64 has been found to have potential applications in various fields of scientific research. It has been studied as a fluorescent probe for imaging of lysosomes in living cells, as well as a tool for studying the function of lysosomal proteases. MN-64 has also been investigated as a potential inhibitor of the proteasome, which is a key enzyme involved in protein degradation. In addition, MN-64 has shown promise as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and viral infections.
Wirkmechanismus
The mechanism of action of MN-64 is not fully understood, but it is believed to involve the inhibition of lysosomal proteases and/or the proteasome. Lysosomal proteases are involved in the degradation of intracellular proteins, while the proteasome is responsible for the degradation of both intracellular and extracellular proteins. By inhibiting these enzymes, MN-64 may disrupt cellular processes and lead to cell death.
Biochemical and Physiological Effects
MN-64 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cell culture studies, MN-64 has been found to induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes and cell death. MN-64 has also been shown to inhibit the proteasome and induce apoptosis in cancer cells. In animal studies, MN-64 has been found to have antitumor activity and to improve cognitive function in models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MN-64 has several advantages for lab experiments, including its fluorescent properties, its ability to selectively target lysosomes, and its potential therapeutic applications. However, MN-64 also has limitations, such as its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on MN-64. One area of interest is the development of MN-64 analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of MN-64 as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MN-64 and its potential applications in scientific research.
Synthesemethoden
The synthesis of MN-64 involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-methoxydibenzo[b,d]furan-3-carboxylic acid in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification steps. The yield of MN-64 varies depending on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-12-13(7-5-8-17(12)23(25)26)21(24)22-16-11-19-15(10-20(16)27-2)14-6-3-4-9-18(14)28-19/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTLRVWZJUAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)

![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)

![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)




![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)